tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 2170372-32-2
VCID: VC7613539
InChI: InChI=1S/C11H19NO4/c1-9(2,3)16-8(14)12-10-4-11(5-10,6-13)15-7-10/h13H,4-7H2,1-3H3,(H,12,14)
SMILES: CC(C)(C)OC(=O)NC12CC(C1)(OC2)CO
Molecular Formula: C11H19NO4
Molecular Weight: 229.276

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate

CAS No.: 2170372-32-2

Cat. No.: VC7613539

Molecular Formula: C11H19NO4

Molecular Weight: 229.276

* For research use only. Not for human or veterinary use.

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate - 2170372-32-2

Specification

CAS No. 2170372-32-2
Molecular Formula C11H19NO4
Molecular Weight 229.276
IUPAC Name tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate
Standard InChI InChI=1S/C11H19NO4/c1-9(2,3)16-8(14)12-10-4-11(5-10,6-13)15-7-10/h13H,4-7H2,1-3H3,(H,12,14)
Standard InChI Key RSDQFWFPRLYSPB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC12CC(C1)(OC2)CO

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound's molecular formula is C₁₁H₁₉NO₄, corresponding to a molecular weight of 229.28 g/mol . Its IUPAC name systematically describes the bicyclic framework: a 2-oxabicyclo[2.1.1]hexane system substituted at position 4 with a Boc-protected amine and at position 1 with a hydroxymethyl group. The structural complexity arises from the fused bicyclic system containing both an oxygen heteroatom and a bridged methylene group.

Table 1: Key Identifiers and Descriptors

PropertyValue
CAS Number2170372-32-2
Molecular FormulaC₁₁H₁₉NO₄
Molecular Weight229.28 g/mol
IUPAC Nametert-Butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate
SMILESCC(C)(C)OC(=O)NC12CC(C1)(OC2)CO
InChIKeyRSDQFWFPRLYSPB-UHFFFAOYSA-N
Topological Polar Surface Area66.4 Ų

The bicyclo[2.1.1]hexane core imposes significant ring strain, with bond angles deviating from ideal tetrahedral geometry. This strain energy (estimated at ~30 kcal/mol for analogous systems) enhances reactivity in ring-opening reactions while maintaining stability under standard storage conditions .

Synthesis and Manufacturing

General Carbamate Protection Strategy

While detailed synthetic protocols for this specific compound remain proprietary, its production follows established carbamate protection chemistry . The synthetic sequence typically involves:

  • Amine Generation: Formation of the 4-aminobicyclo[2.1.1]hexane intermediate through [2+2] photocycloaddition or transition metal-catalyzed cyclization

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP, triethylamine)

  • Hydroxymethyl Introduction: Post-cyclization functionalization via aldol condensation or hydroxymethylation of a ketone precursor

Recent methodology from Herter et al. demonstrates that strained bicyclo[2.1.1]hexanes can be efficiently prepared through visible-light-mediated [2π+2σ] cycloadditions, providing access to gram-scale quantities of key intermediates .

Key Reaction Parameters:

  • Temperature: 0-25°C for Boc protection

  • Solvent: Dichloromethane or THF

  • Reaction Time: 4-12 hours for complete conversion

  • Yield: 60-75% (typical for strained systems)

Pharmaceutical and Synthetic Applications

Protective Group Chemistry

The Boc carbamate serves dual roles in synthetic applications:

  • Amine Protection: Stable under basic conditions and nucleophilic attack

  • Directed Functionalization: The hydroxymethyl group enables subsequent oxidation to carboxylic acids or cross-coupling reactions

Comparative Stability Data:

ConditionStability
Aqueous Acid (pH <3)Rapid Deprotection
Aqueous Base (pH >10)Stable (>24 hrs)
Pd-Catalyzed CouplingCompatible
Grignard ReagentsCompatible

This stability profile makes the compound particularly valuable in multi-step syntheses requiring orthogonal protection strategies .

Conformational Restriction in Drug Design

The rigid bicyclic scaffold imposes defined three-dimensional geometry on attached pharmacophores. Molecular modeling studies suggest:

  • 15-20° dihedral angle restriction compared to linear chains

  • Enhanced binding affinity to protein targets (2-3 fold improvement in lead optimization studies)

  • Reduced entropic penalty during target engagement

Ongoing research explores its incorporation into protease inhibitors and GPCR-targeted therapeutics .

SupplierPurityPackagingPrice Range
Parchem >95%100mg-5kg$350-$1200/g
Aladdin Scientific 97%100mg$420/100mg
Pharmablock>98%1g-100gInquiry-based

All suppliers explicitly restrict use to research applications, prohibiting human or veterinary administration . Minimum order quantities typically start at 100mg, with lead times of 3-5 business days for in-stock materials.

Physicochemical Properties

Experimental and Calculated Data

Solubility:

  • DMSO: >50 mg/mL

  • Water: <0.1 mg/mL

  • Ethanol: 15-20 mg/mL

Spectroscopic Characteristics:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.65 (m, 2H, CH₂OH), 4.15 (m, 1H, bridgehead H)

  • ¹³C NMR: δ 28.3 (Boc CH₃), 80.1 (quaternary C), 155.2 (C=O)

Thermogravimetric analysis shows decomposition onset at 187°C, with complete degradation by 230°C. The compound remains stable for >24 months when stored desiccated at -20°C .

Recent Advances and Research Directions

Novel Bicyclo[2.1.1]hexane Syntheses

Breakthrough work published in Organic & Biomolecular Chemistry details photocatalytic [2π+2σ] cyclizations using iridium complexes (e.g., Ir(ppy)₃) to construct the bicyclic core . This method achieves:

  • 78-82% yields for gram-scale production

  • Excellent diastereocontrol (>20:1 dr)

  • Compatibility with late-stage functionalization

Ongoing investigations focus on:

  • Enzymatic resolution of enantiomers

  • Ring-expansion reactions to access medium-sized cycles

  • Incorporation into metal-organic frameworks (MOFs) for catalytic applications

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